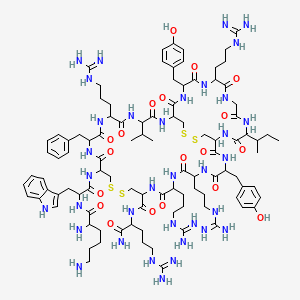

H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2

Beschreibung

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex synthetic peptide composed of 20 amino acid residues, featuring alternating D- and L-configured (DL) amino acids. Key structural characteristics include:

- DL-amino acids: The peptide backbone incorporates racemic mixtures of lysine (Lys), tryptophan (Trp), cysteine (Cys), phenylalanine (Phe), arginine (Arg), valine (Val), tyrosine (Tyr), glycine (Gly), and xi-modified isoleucine (xiIle). The DL configuration may influence peptide stability and resistance to enzymatic degradation .

- Terminal amidation: The C-terminal amide (NH2) may enhance bioavailability by mimicking natural peptide hormones .

Eigenschaften

IUPAC Name |

N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-10-benzyl-33-butan-2-yl-7,21,24,39-tetrakis(3-carbamimidamidopropyl)-13-[[2-(2,6-diaminohexanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-27,42-bis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-4-propan-2-yl-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C99H151N35O19S4/c1-5-53(4)78-94(153)132-75-51-157-156-50-74(91(150)127-69(43-55-28-32-58(135)33-29-55)85(144)121-64(24-14-38-114-96(105)106)81(140)119-47-76(137)133-78)131-93(152)77(52(2)3)134-84(143)67(27-17-41-117-99(111)112)124-86(145)68(42-54-18-7-6-8-19-54)126-90(149)73(130-88(147)71(125-80(139)61(101)21-11-12-36-100)45-57-46-118-62-22-10-9-20-60(57)62)49-155-154-48-72(89(148)120-63(79(102)138)23-13-37-113-95(103)104)129-83(142)66(26-16-40-116-98(109)110)122-82(141)65(25-15-39-115-97(107)108)123-87(146)70(128-92(75)151)44-56-30-34-59(136)35-31-56/h6-10,18-20,22,28-35,46,52-53,61,63-75,77-78,118,135-136H,5,11-17,21,23-27,36-45,47-51,100-101H2,1-4H3,(H2,102,138)(H,119,140)(H,120,148)(H,121,144)(H,122,141)(H,123,146)(H,124,145)(H,125,139)(H,126,149)(H,127,150)(H,128,151)(H,129,142)(H,130,147)(H,131,152)(H,132,153)(H,133,137)(H,134,143)(H4,103,104,113)(H4,105,106,114)(H4,107,108,115)(H4,109,110,116)(H4,111,112,117) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQFYZCNRTZAIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC4=CC=C(C=C4)O)CCCNC(=N)N)CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCCN)N)CC7=CC=CC=C7)CCCNC(=N)N)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C99H151N35O19S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2263.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound H-DL-Lys-DL-Trp-DL-Cys(1)-DL-Phe-DL-Arg-DL-Val-DL-Cys(2)-DL-Tyr-DL-Arg-Gly-DL-xiIle-DL-Cys(2)-DL-Tyr-DL-Arg-DL-Arg-DL-Cys(1)-DL-Arg-NH2 is a complex peptide composed of various amino acids, which may exhibit a range of biological activities. Understanding its biological activity is crucial for potential applications in pharmacology and therapeutic development.

Structure and Composition

This peptide consists of the following amino acids:

- Basic Amino Acids : Lysine (Lys), Arginine (Arg)

- Aromatic Amino Acids : Tryptophan (Trp), Phenylalanine (Phe), Tyrosine (Tyr)

- Sulfur-containing Amino Acids : Cysteine (Cys)

- Aliphatic Amino Acids : Valine (Val), Isoleucine (Ile)

The presence of multiple D-enantiomers suggests its potential for unique interactions with biological receptors due to stereochemical variations.

Antinociceptive and Anticonvulsant Properties

Research indicates that peptides similar to H-DL-Lys-DL-Trp exhibit significant antinociceptive (pain-relieving) and anticonvulsant activities. For instance, hemorphin analogs have been shown to interact with opioid receptors, leading to pain modulation and seizure control .

Opioid Receptor Interaction

Studies on related peptides reveal that they can act as agonists or antagonists at opioid receptors, influencing pain perception and emotional responses. The incorporation of specific amino acids like Arg and Tyr may enhance binding affinity to these receptors, potentially increasing efficacy in pain management .

Neuroprotective Effects

Peptides containing Trp and Cys have been associated with neuroprotective effects. They may enhance cognitive function by modulating neurotransmitter systems, particularly in the context of neurodegenerative diseases .

Case Studies

- Hemorphin Analog Studies

- Cognitive Function Markers

Data Tables

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Comparison of Selected Peptides

Key Observations :

- The target compound shares DL-amino acid incorporation with and , a strategy often used to enhance metabolic stability .

- Its xiIle modification is unique compared to but parallels , where xiThr and xiIle suggest tailored stereochemical properties .

Functional Implications Based on Structural Features

Table 2: Hypothetical Functional Comparison

Analysis :

- Proteolytic Stability: The combination of DL-amino acids and disulfide bonds in the target compound likely confers resistance to enzymatic degradation, a feature observed in synthetic antimicrobial peptides .

- Synthesis Challenges : The racemic DL-configuration complicates crystallization, as seen in DL-Trp studies, requiring solvent-thermal methods for structural homogeneity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.